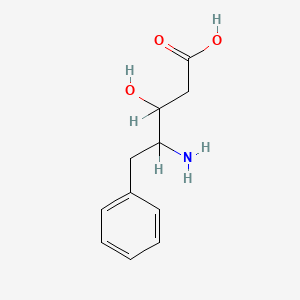![molecular formula C11H11ClN2O2 B1228384 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone CAS No. 857041-83-9](/img/structure/B1228384.png)
2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone
Übersicht
Beschreibung
Synthesis Analysis
A new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This approach highlights a method that could potentially be adapted for synthesizing compounds like 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone, showcasing the versatility of pyrrole derivatives synthesis (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of similar pyrrole derivatives was studied using spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies using the density functional theory (DFT) method were also performed, indicating the utility of these methods for analyzing the molecular structure of complex organic compounds (Louroubi et al., 2019).
Chemical Reactions and Properties
The synthesis of pyrrole derivatives often involves multi-component reactions that can lead to a wide variety of functional groups being introduced. These reactions are crucial for the development of compounds with potential applications in various fields, including as corrosion inhibitors (Louroubi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Louroubi et al. (2019) discusses the synthesis of a pyrrole derivative similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. This compound was synthesized using a four-component coupling reaction and studied using various spectroscopic techniques. The compound showed good inhibition efficiency on steel surfaces, indicating its potential in corrosion inhibition applications (Louroubi et al., 2019).
Heterocyclization and Enamino Ketone Reactions
Moskvina et al. (2015) described a process involving the heterocyclization of compounds structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone to produce isoflavones. The study also explored the reactions of enamino ketone with various binucleophiles, leading to the synthesis of isoxazole and pyrazoles (Moskvina, Shilin & Khilya, 2015).
Biotransformation for Chiral Intermediate Synthesis
A study by Miao et al. (2019) on a compound structurally similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone involved biotransformation using a bacterial strain. This process led to the highly stereoselective synthesis of a chiral intermediate, demonstrating the potential of such compounds in biocatalysis and drug synthesis (Miao, Liu, He & Wang, 2019).
Photoisomerization Studies
Research by Kowalewski and Margaretha (1993) involved the photoisomerization of cyclic sulfoxides structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. The study provided insights into the isomerization process and subsequent reactions, indicating the compound's potential in photochemical applications (Kowalewski & Margaretha, 1993).
Synthesis of Nitroso Derivatives
A study by Abdelhamid et al. (2006) on compounds similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone explored their reactions with different reagents to synthesize various nitroso derivatives. These findings are significant for the development of new compounds with potential pharmaceutical applications (Abdelhamid, Elghandour, Ahmed & Zaki, 2006).
Zukünftige Richtungen
Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, further studies could explore the biological activities, safety, and toxicity of “2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone”.
Eigenschaften
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-5-9(10(15)6-12)8(2)14(7)11-3-4-16-13-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUMCOAHTVMOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC=C2)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324694 | |
| Record name | 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone | |
CAS RN |
857041-83-9 | |
| Record name | 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



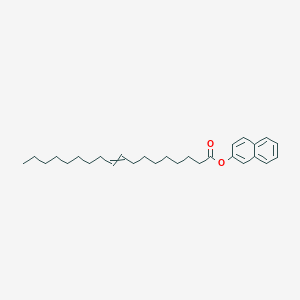
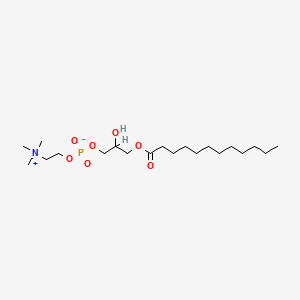
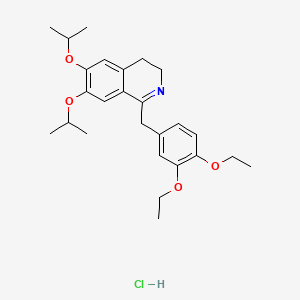

![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)


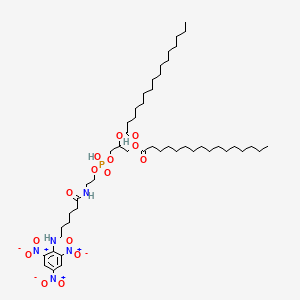
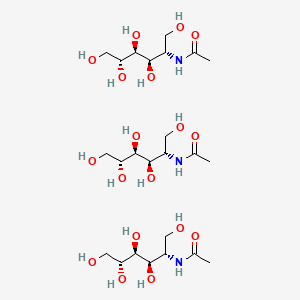
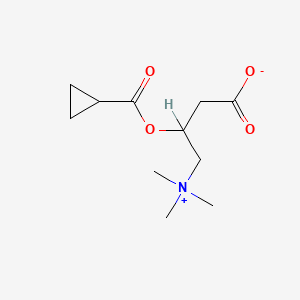
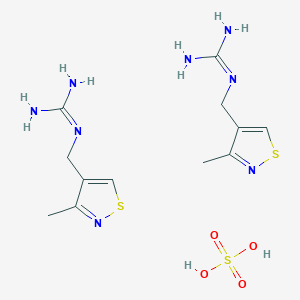
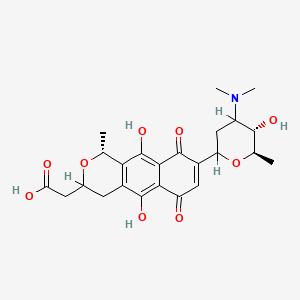
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
